![molecular formula C17H21N3O2 B7508064 N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide](/img/structure/B7508064.png)
N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
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Overview
Description
N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, also known as CYM5442, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CYM5442 belongs to the class of phthalazinone derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is not fully understood. However, it has been proposed that N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and tumor growth. By inhibiting the activity of COX-2, N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anti-tumor agent. In addition, N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This suggests that N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide may have potential as an anti-angiogenic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising compound for therapeutic applications. Another advantage of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is its ease of synthesis. The synthesis method has been optimized to produce large quantities of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide for research purposes.
One of the limitations of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is its limited bioavailability. N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is a relatively large molecule, which may limit its ability to cross cell membranes and reach its target site. Another limitation of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is its potential toxicity. While N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been shown to be relatively non-toxic in vitro and in vivo models, further studies are needed to assess its safety and toxicity in humans.
Future Directions
There are several future directions for the research of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide. One direction is to further investigate its mechanism of action. While it has been proposed that N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide inhibits the activity of COX-2, further studies are needed to confirm this and to identify other potential targets of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide. Another direction is to assess the safety and toxicity of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide in humans. While it has been shown to be relatively non-toxic in vitro and in vivo models, further studies are needed to assess its safety in humans. Finally, future research could focus on the development of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, or N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising compound for therapeutic applications. While further studies are needed to assess its safety and toxicity in humans, N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has the potential to be developed as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide involves the reaction of 4-methylphthalazin-1(2H)-one with cyclopentylmethylamine and methyl chloroacetate in the presence of a base. The reaction proceeds through a one-pot, three-component reaction, and the product is obtained in good yield and purity. The synthesis method has been optimized to produce large quantities of N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide for research purposes.
Scientific Research Applications
N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-cyclopentyl-N-methyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(18-12)11-16(21)19(2)13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSGPWLYYGUZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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